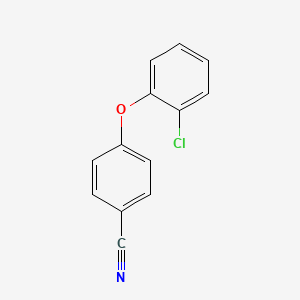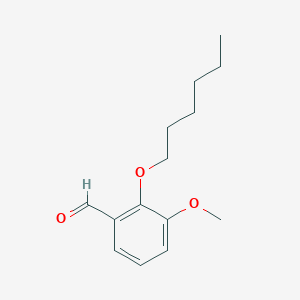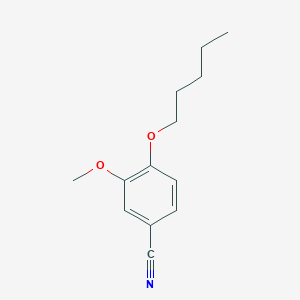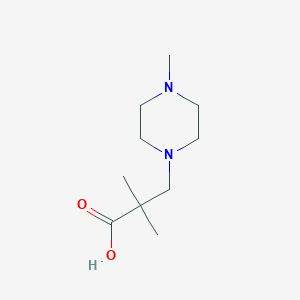
2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid
Overview
Description
2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid is an organic compound that features a piperazine ring substituted with a methyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Methylation: The piperazine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the methylated piperazine with 2,2-dimethylpropanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl group on the piperazine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid: Similar structure but lacks the 2,2-dimethyl substitution.
2,2-Dimethyl-3-(4-ethylpiperazin-1-yl)propanoic acid: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness: 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid is unique due to the specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,9(13)14)8-12-6-4-11(3)5-7-12/h4-8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPFOPAVOCAAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
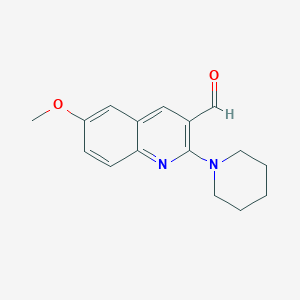
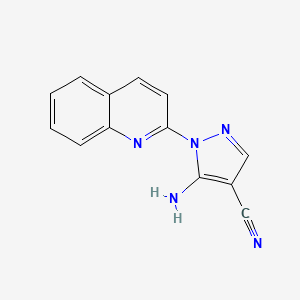
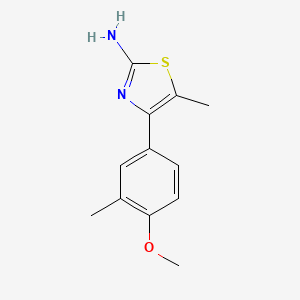
![[3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]methanamine](/img/structure/B7793223.png)
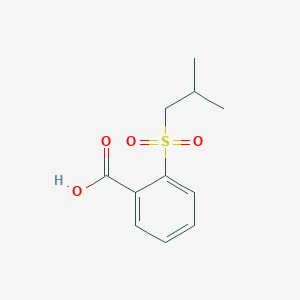
![8-{[(5-Phenyl-1,3,4-oxadiazol-2-YL)sulfanyl]methyl}-2,4-dihydro-1,3-benzodioxine-6-carboxylic acid](/img/structure/B7793235.png)
![8-[[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylic acid](/img/structure/B7793240.png)
![8-[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylic acid](/img/structure/B7793247.png)
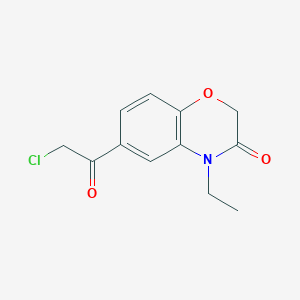
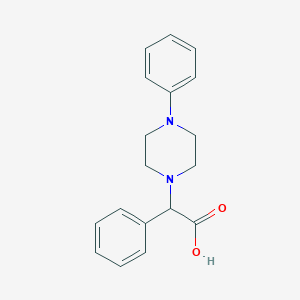
![2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime](/img/structure/B7793283.png)
